molecular formula C16H16FNO2 B2643890 2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol CAS No. 1232818-51-7

2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol

Cat. No. B2643890
CAS RN: 1232818-51-7
M. Wt: 273.307
InChI Key: GLZWVGSCFLPTRK-VCHYOVAHSA-N
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Description

“2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol” is a biochemical used for proteomics research . Its molecular formula is C16H16FNO2 and it has a molecular weight of 273.3 .


Synthesis Analysis

The compound was synthesized and characterized using techniques such as X-ray Diffraction, IR, and Electronic spectroscopy . The synthesis process preferred the enol form in the solid state .


Molecular Structure Analysis

The compound was characterized by X-ray Diffraction, IR, and Electronic spectroscopy . The X-Ray and IR results showed that the compound preferred the enol form in the solid state . UV-Vis absorption spectra of the compound were recorded in different solvents .


Chemical Reactions Analysis

The compound was synthesized and characterized by X-ray Diffraction, IR, and Electronic spectroscopy . The synthesis process preferred the enol form in the solid state .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C16H16FNO2 and a molecular weight of 273.3 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

The chemical compound 2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol has been a subject of various research studies focusing on its synthesis, characterization, and applications in different scientific domains. One of the related compounds, synthesized through the condensation reaction of substituted benzaldehydes and anilines, has been explored for its crystalline structure using X-ray diffraction studies, revealing significant details about its intermolecular interactions and stability. This process provides insights into the role of fluorine atoms in stabilizing the crystal packing of such compounds. Quantum chemical calculations have been employed to elucidate the structure further, showing the importance of intramolecular charge transfer interactions (Muhammad Ashfaq et al., 2022).

Molecular Interactions and Stability

Research involving multinuclear zinc(II) complexes indicates the reactivity of similar Schiff base compounds under basic conditions, leading to the formation of high nuclearity zinc(II)-containing clusters. These clusters, characterized by their unique core structures, highlight the compound's potential in assembling complex molecular architectures (E. Constable et al., 2012).

Optical and Electronic Properties

The compound and its derivatives have been investigated for their fluorescence spectral studies, particularly in interactions with biological molecules like Bovine Serum Albumin (BSA). These studies provide valuable information on the binding constants and mode of interaction, revealing the compound's potential in bio-sensing applications (K. Ghosh et al., 2016). Furthermore, the development of fluoroionophores based on diamine-salicylaldehyde derivatives showcases the compound's versatility in recognizing metal cations in various environments, including cellular staining for metal ions (W. Hong et al., 2012).

Structural and Spectroscopic Analysis

The spectroscopic and molecular structure characterization of similar compounds has been conducted through various techniques such as X-ray diffraction, IR, and electronic spectroscopy. These studies confirm the preferred enol form of the compounds in both solid state and solvent media, providing a foundation for understanding their electronic structure and properties in different environments (Ç. Albayrak et al., 2010).

Role in Supramolecular Assembly

Investigations into coordination compounds containing similar Schiff base ligands reveal insights into the role of π–π stacking and hydrogen-bonding interactions in metallosupramolecular assembly. These findings contribute to the understanding of how such compounds can be utilized in the design of complex molecular systems (Taraneh Hajiashrafi et al., 2019).

properties

IUPAC Name

2-ethoxy-6-[(5-fluoro-2-methylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-9-13(17)8-7-11(14)2/h4-10,19H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZWVGSCFLPTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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